L-Alanine-13C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

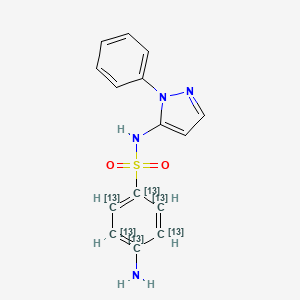

L-Alanine-13C2, also known as L-2-Aminopropionic acid-13C2, is a non-essential amino acid that has been labeled with carbon-13 isotopes at the 2nd and 3rd positions. This isotopic labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine-13C2 can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common approach involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of alanine. For instance, glucose-13C6 can be used as a starting material, which is then metabolized by microorganisms to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of genetically modified microorganisms that are capable of incorporating carbon-13 into their metabolic pathways. These microorganisms are cultured in a medium containing carbon-13 labeled substrates, and the resulting this compound is extracted and purified .

Chemical Reactions Analysis

Types of Reactions

L-Alanine-13C2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to pyruvate by alanine dehydrogenase.

Reduction: It can be reduced to lactate under anaerobic conditions.

Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include NAD+ and alanine dehydrogenase.

Reduction: NADH and lactate dehydrogenase are typically used.

Substitution: Various reagents such as nitrous acid can be used to replace the amino group.

Major Products

Oxidation: Pyruvate

Reduction: Lactate

Substitution: Depending on the reagent, products can include hydroxylated or alkylated derivatives.

Scientific Research Applications

L-Alanine-13C2 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through metabolic pathways.

Biology: Helps in studying protein synthesis and degradation.

Medicine: Utilized in metabolic research to understand diseases such as diabetes and cancer.

Industry: Employed in the production of labeled compounds for pharmaceutical research and development.

Mechanism of Action

L-Alanine-13C2 exerts its effects primarily through its role in metabolic pathways. It is involved in the glycolysis/gluconeogenesis pathway, where it can be converted to pyruvate and subsequently enter the citric acid cycle. This conversion is facilitated by enzymes such as alanine transaminase. The labeled carbon atoms allow researchers to trace the metabolic fate of alanine and study various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

L-Alanine-2-13C: Labeled at the 2nd carbon position.

L-Alanine-3-13C: Labeled at the 3rd carbon position.

L-Alanine-13C3: Labeled at all three carbon positions.

Uniqueness

L-Alanine-13C2 is unique because it provides a balanced labeling at both the 2nd and 3rd carbon positions, making it particularly useful for detailed metabolic studies. This dual labeling allows for more precise tracking of metabolic pathways compared to single-labeled compounds .

Properties

Molecular Formula |

C3H7NO2 |

|---|---|

Molecular Weight |

91.079 g/mol |

IUPAC Name |

(2S)-2-amino(2,3-13C2)propanoic acid |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1 |

InChI Key |

QNAYBMKLOCPYGJ-GSPFBODJSA-N |

Isomeric SMILES |

[13CH3][13C@@H](C(=O)O)N |

Canonical SMILES |

CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)

![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)